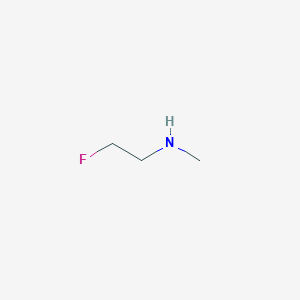

(2-Fluoro-ethyl)-methyl-amine

Description

Foundational Significance of Fluorinated Amines in Organic Chemistry

Fluorinated amines are organic compounds that possess both a fluorine atom and an amine group. The introduction of fluorine, the most electronegative element, into an amine-containing molecule can profoundly alter its properties. This has made fluorinated amines valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. nih.gov

One of the key effects of fluorination is the modulation of the basicity (pKa) of the amine. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its basicity. This modification can be crucial for optimizing the pharmacokinetic profile of a drug molecule, as it can influence its binding to target receptors, membrane permeability, and metabolic stability. unodc.orgle.ac.uk

Furthermore, the replacement of a hydrogen atom with a fluorine atom can lead to enhanced metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body, leading to improved therapeutic efficacy. nih.gov The introduction of fluorine can also influence the conformational preferences of a molecule, which can be critical for its biological activity.

The synthesis of fluorinated amines presents unique challenges and has been an active area of research. Key synthetic strategies include the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes. nih.gov The latter approach allows for the simultaneous introduction of both the fluorine and amine functionalities into a molecule. nih.gov

Research Trajectory of (2-Fluoro-ethyl)-methyl-amine and its Analogues in Synthetic Endeavors

This compound, a secondary amine bearing a fluoroethyl group, represents a specific yet important member of the fluorinated amine family. Its research trajectory is closely linked to the development of novel synthetic methodologies and its application as a building block for more complex molecules, particularly in the field of medical imaging.

A significant area of research involving this compound has been in the development of radiolabeled compounds for Positron Emission Tomography (PET). The synthesis of its ¹⁸F-labeled counterpart, [¹⁸F]-(2-Fluoro-ethyl)-methyl-amine, has been investigated as a precursor for creating PET radiopharmaceuticals. These radiolabeled molecules are used to visualize and study biochemical processes in the body.

The synthesis of this compound and its analogues can be achieved through various synthetic routes. General methods for the synthesis of N-methylamines often involve the reaction of a primary amine with a methylating agent. For instance, a common approach is the formation of a Schiff base from an amine and an aldehyde, followed by reduction. The synthesis of N-methylethylamine has been achieved by reacting ethylamine (B1201723) with methyl iodide.

More broadly, the synthesis of β-fluoroalkylamines has been a focus of synthetic chemists. Copper-catalyzed three-component aminofluorination of alkenes has emerged as a powerful method for the direct synthesis of a diverse range of β-fluoroalkylamines. le.ac.uk This method offers high regioselectivity and good functional group tolerance. le.ac.uk

The table below provides a summary of the properties of this compound and a closely related analogue.

| Property | This compound | 2-Fluoroethylamine |

| Molecular Formula | C₃H₈FN | C₂H₆FN |

| Molecular Weight | 77.10 g/mol | 63.07 g/mol |

| Boiling Point | Not available | 79-80 °C |

| CAS Number | 460-08-2 (HCl salt) | 406-34-8 |

The research into this compound and its analogues is part of a larger effort to expand the chemical space of fluorinated compounds available to medicinal chemists. The unique properties conferred by the fluoroethyl-methyl-amino moiety make it an attractive synthon for the development of new therapeutic agents and diagnostic tools.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FN/c1-5-3-2-4/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSWHCYJSJFEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Fluoro Ethyl Methyl Amine

Direct Synthetic Routes to the Core (2-Fluoro-ethyl)-methyl-amine Structure

Direct synthesis approaches aim to construct the N-methyl-2-fluoroethylamine framework in a minimal number of steps, often by forming the crucial carbon-nitrogen bond through nucleophilic substitution or by assembling the molecule through multi-component strategies.

Nucleophilic substitution is a foundational strategy for forming the this compound structure. These methods typically involve the reaction of methylamine (B109427), acting as a nucleophile, with a 2-fluoroethyl group bearing a suitable leaving group.

The use of 2-fluoroethyl trifluoromethanesulfonate (B1224126) (triflate) represents a potent alkylation strategy. Triflate is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by an amine. In this approach, methylamine attacks the ethyl group, displacing the triflate to yield the desired this compound. While specific literature detailing this exact reaction for this compound is sparse, the principle is well-established for analogous reactions, such as the synthesis of (2,2,2-trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate. researchgate.net The reaction of secondary amines with trifluoroacetic acid also demonstrates the underlying principles of amine fluoroalkylation. researchgate.net

Table 1: Hypothetical Reaction Scheme for Triflate-Based Synthesis

| Reactant 1 | Reactant 2 | Key Features | Expected Product |

| Methylamine (CH₃NH₂) | 2-Fluoroethyl trifluoromethanesulfonate (FCH₂CH₂OTf) | Triflate is a highly effective leaving group, facilitating the reaction. | This compound |

This method's effectiveness relies on the high reactivity of the triflate substrate, which allows the reaction to proceed under mild conditions, often preventing side reactions.

A sophisticated and effective method for preparing N-substituted-N-(2-fluoroethyl)amines involves the use of cyclic sulfamidates as precursors. nih.gov These five-membered ring structures are valuable synthetic intermediates because they can be readily opened by nucleophiles in a regioselective manner. researchgate.netcas.cn

A reported methodology for the synthesis of the protonated form of [¹⁸F]-N-(2-fluoro-ethyl)-N-methylamine demonstrates this approach's utility. nih.gov The process occurs in a one-pot, two-step procedure starting from the corresponding cyclic sulfamidate. This method provides a practical route for labeling molecules where intramolecular cyclization of precursors might be favored under other radiofluorination conditions. nih.gov The ring-opening of these cyclic sulfamidates is a versatile strategy for producing a wide array of β-functionalized chiral amines. researchgate.net

Table 2: Research Findings on Cyclic Sulfamidate Route for [¹⁸F]-N-(2-fluoro-ethyl)-N-methylamine

| Precursor | Procedure | Yield (non-decay corrected) | Synthesis Time | Reference |

| Cyclic Sulfamidate | One-pot, two-step | 81 ± 12% (n=10) | 182 ± 12 min | nih.gov |

This pathway is particularly advantageous in radiochemistry, providing a reliable method for incorporating the fluorine-18 (B77423) isotope.

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all reactants, offer a highly efficient synthetic strategy. nih.govresearchgate.net These reactions are characterized by their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs like the Strecker or Mannich reactions could be adapted. nih.gov

Such a hypothetical reaction could involve methylamine, a two-carbon aldehyde equivalent (like glyoxal), and a fluorinating agent. A key advantage of this approach is the in situ derivatization, where intermediates are generated and consumed in the same pot without isolation, streamlining the synthetic process. This approach is widely used to create libraries of structurally diverse compounds for various applications, including active pharmaceutical ingredients. nih.gov

Nucleophilic Substitution Strategies for Fluoroethylation

Precursor Synthesis and Isolation Methodologies for this compound

The synthesis of stable, easily handleable precursors is critical for the multi-step preparation of this compound and its derivatives. One such essential precursor is 2-fluoroethylamine hydrochloride.

The process avoids complex extraction procedures by using nitrogen to eliminate hydrogen chloride gas and employs ethanol (B145695) and water for purification. google.com The final product is a solid with a melting point of 99-103 °C. sigmaaldrich.com

Table 3: Key Stages in the Synthesis of 2-Fluoroethylamine Hydrochloride

| Stage | Key Reagents | Intermediate/Product | Purpose | Reference |

| 1 | 2-Fluoroethanol, Toluene sulfonyl chloride | 2-Fluoroethyl tosylate | Activation of the hydroxyl group. | google.com |

| 2 | Potassium phthalimide, DMF | N-(2-Fluoroethyl)phthalimide | Introduction of a protected nitrogen atom. | google.com |

| 3 | Hydrazinolysis or Acid Hydrolysis | 2-Fluoroethylamine | Deprotection to yield the primary amine. | google.com |

| 4 | Hydrochloric Acid (HCl) | 2-Fluoroethylamine hydrochloride | Formation of a stable, solid salt. | sigmaaldrich.comgoogle.com |

Chemical Transformations for Intermediate Generation

The synthesis of this compound relies on the strategic formation of key intermediates through a variety of chemical transformations. These reactions are designed to construct the core structure of the molecule, introducing the fluoroethyl and methylamino moieties in a controlled manner. Research has focused on developing efficient and high-yielding transformations, including nucleophilic substitution, reductive amination, and the ring-opening of cyclic precursors.

A significant approach involves the use of cyclic sulfamidates as precursors to generate secondary amines. nih.gov This method provides a practical route for labeling molecules where intramolecular cyclization of precursors might be favored under typical radiofluorination conditions. nih.gov The synthesis begins with the creation of a cyclic sulfamidate intermediate, which then undergoes a one-pot, two-step procedure to yield the protonated form of N-(2-fluoro-ethyl)-N-methylamine. nih.gov This secondary amine intermediate is then readily available to react with acyl chlorides or carboxylic acids to form amides. nih.gov

Another prevalent strategy is reductive amination, a versatile method for forming carbon-nitrogen bonds. libretexts.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org For the generation of intermediates for this compound, this could involve reacting 2-fluoroacetaldehyde with methylamine, followed by reduction with a suitable agent like sodium cyanoborohydride. libretexts.org

The reduction of other nitrogen-containing functional groups, such as amides and nitriles, also serves as a viable pathway. libretexts.org For instance, an N-methyl-2-fluoroacetamide intermediate can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the target secondary amine. libretexts.orgacs.org This transformation is a fundamental process in amine synthesis. libretexts.org

Furthermore, modern advancements have introduced continuous flow processes for the synthesis of N-methyl secondary amines from precursors like alkyl mesylates. researchgate.net In this method, an alcohol is first converted to an alkyl mesylate, which is then subjected to nucleophilic substitution with aqueous methylamine in a continuous flow reactor. researchgate.net This technique offers advantages in terms of control, scalability, and safety, producing N-methyl secondary amines in good to excellent yields. researchgate.net

The table below summarizes key chemical transformations utilized in the generation of intermediates for this compound and related structures.

| Transformation Type | Starting Material | Reagents/Conditions | Intermediate Generated | Reference |

|---|---|---|---|---|

| Ring-Opening of Cyclic Precursor | Cyclic sulfamidate | Fluoride (B91410) source (e.g., [18F]F-), followed by methylation steps. One-pot, two-step procedure. | [(18)F]-N-(2-fluoro-ethyl)-N-methylamine (protonated form) | nih.gov |

| Reductive Amination | Aldehyde/Ketone (e.g., 2-Fluoroacetaldehyde) and Methylamine | Formation of imine followed by reduction (e.g., Sodium cyanoborohydride, NaBH3CN). | This compound | libretexts.org |

| Nucleophilic Substitution | Alkyl Mesylate (from corresponding alcohol) | Aqueous methylamine in a continuous flow process. | N-methyl secondary amine | researchgate.net |

| Amide Reduction | N-methyl-2-fluoroacetamide | Lithium aluminum hydride (LiAlH₄). | This compound | libretexts.orgacs.org |

| Nitrile Reduction | 2-Fluoro-acetonitrile followed by N-methylation steps | Lithium aluminum hydride (LiAlH₄) for nitrile reduction. | 2-Fluoro-ethylamine (intermediate prior to methylation) | libretexts.orgacs.org |

| Imine Formation and N-methylation | Benzaldehydes and tyramine | Hydrogenation to secondary amine, then N-methylation with formaldehyde (B43269) and NaBH₄. | N-methylated secondary amines | mdpi.com |

Chemical Reactivity and Advanced Transformation Mechanisms of 2 Fluoro Ethyl Methyl Amine

Alkylation and Acylation Reactions Involving the Secondary Amine Moiety

The secondary amine group in (2-Fluoro-ethyl)-methyl-amine contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This characteristic allows it to readily participate in both alkylation and acylation reactions.

Alkylation: Alkylation of secondary amines, such as this compound, involves the reaction with an alkylating agent, typically an alkyl halide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. Subsequent deprotonation yields the neutral tertiary amine. However, these reactions can be prone to overalkylation, where the resulting tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkylating agent to form a quaternary ammonium salt. masterorganicchemistry.comlumenlearning.com To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine. lumenlearning.com Palladium-catalyzed N-dealkylation of tertiary amines is also a valuable synthetic tool. nih.gov

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. libretexts.orgresearchgate.net This reaction is generally more straightforward than alkylation and typically stops cleanly at the amide stage. The secondary amine readily attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N,N-disubstituted amide. libretexts.orgnih.gov Studies have shown that this compound reacts with acyl chlorides and carboxylic acids to form the corresponding N-(2-Fluoroethyl)-N-methylamides. nih.gov The reactivity of amines in acylation can be influenced by catalysts, including Lewis acids and various triflates. researchgate.net

| Reaction Type | Reagent Class | Product Class | Mechanism |

| Alkylation | Alkyl Halides | Tertiary Amines | SN2 |

| Acylation | Acyl Chlorides, Anhydrides | N,N-Disubstituted Amides | Nucleophilic Acyl Substitution |

Investigations into Carbon-Fluorine Bond Reactivity and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it notoriously inert and challenging to functionalize. nih.govkyoto-u.ac.jp This high bond dissociation energy is due to the high electronegativity of fluorine, which results in a highly polarized and strong bond. kyoto-u.ac.jp

Historically, the functionalization of C-F bonds, particularly unactivated aliphatic C(sp³)–F bonds like the one in this compound, has been a significant challenge in synthetic chemistry. researchgate.netbaranlab.org Most transformations of fluorinated molecules have focused on activating weaker bonds or have been limited to specific substrates like polyfluorinated aromatic or vinylic systems. researchgate.net

However, recent advancements have demonstrated that C(sp³)–F bond functionalization is possible under specific conditions. One notable method involves the use of highly fluorophilic organoaluminum compounds. nih.gov These reagents can facilitate C-F bond cleavage even at low temperatures (e.g., -78 °C), enabling subsequent carbon-carbon bond formation through arylation, alkylation, alkenylation, and alkynylation. nih.gov This approach leverages the formation of the extremely stable aluminum-fluoride (Al-F) bond as the thermodynamic driving force for the reaction. nih.gov Another strategy involves the use of fluorinated carbenes, which can participate in transformations that lead to C–F bond functionalization. rsc.org While these advanced methods exist, they are not commonly applied to simple molecules like this compound in routine synthesis, where the reactivity is dominated by the amine functional group. The C-F bond in this compound is generally considered stable and unreactive under typical alkylation or acylation conditions.

Formation of Complex Molecular Architectures and Specialized Derivatives

The reactivity of the secondary amine in this compound allows for its incorporation into a variety of more complex molecular structures.

As an extension of the acylation reactions, this compound serves as a key building block for the synthesis of N-(2-fluoroethyl)-N-methylamides. These reactions are typically achieved by treating the amine with an appropriate acyl chloride or carboxylic acid. nih.gov For instance, the radiolabeled version, [¹⁸F]-(2-Fluoro-ethyl)-methyl-amine, has been shown to react with acyl chlorides and carboxylic acids to produce various [¹⁸F]-N-2-fluoroethyl-amides for use in positron emission tomography (PET). nih.gov The synthesis of N-alkyl-hydroxylamine reagents has also been explored for the direct, iron-catalyzed installation of N-alkylamines onto alkenes. amazonaws.com

This compound can be converted into more complex derivatives such as ureas and nitrosoureas, which are of interest in medicinal chemistry.

Urea (B33335) Formation: Substituted ureas are commonly synthesized by reacting an amine with an isocyanate or by using a phosgene (B1210022) equivalent to couple two amines. The reaction of this compound with an appropriate isocyanate would yield an N,N'-disubstituted urea. Alternatively, reaction with an activated carbamate, such as 2,4,5-trichlorophenyl (2-fluoroethyl)carbamate, can be used to introduce the fluoroethylamino group, which is then reacted with another amine to form the final urea. nih.gov

Nitrosourea Formation: Fluoroethyl-substituted nitrosoureas are synthesized from their corresponding urea precursors. nih.govresearchgate.net The urea is treated with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) under acidic conditions, to introduce a nitroso group (–N=O) onto one of the urea nitrogens. orgsyn.orgwikipedia.org For example, N-(2-fluoroethyl)-N'-substituted ureas can be nitrosated to produce N-(2-fluoroethyl)-N'-substituted-N-nitrosoureas. nih.gov This class of compounds has been investigated for its potential biological activity. nih.govresearchgate.net

| Derivative | Precursor | Key Reagent |

| N-(2-Fluoroethyl)-N-methylurea | This compound | Isocyanate or Carbamate |

| N-(2-Fluoroethyl)-N-methyl-N-nitrosourea | N-(2-Fluoroethyl)-N-methylurea | Nitrosating Agent (e.g., NaNO₂/acid) |

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. libretexts.org A diazo group (–N₂) is a key functional group for many such transformations, particularly 1,3-dipolar cycloadditions. youtube.com

To involve a fluoroethyl group in a cycloaddition via a diazo reagent, a precursor containing the fluoroethyl-amine moiety must first be converted into a diazo compound. One potential pathway involves the decomposition of an N-alkyl-N-nitrosourea. N-Nitroso-N-methylurea (NMU) is a well-known precursor for generating diazomethane. wikipedia.org By analogy, a custom-synthesized N-(2-fluoroethyl)-N-methyl-N-nitrosourea could potentially serve as a precursor to generate a fluoroethylated diazo species, although this is a specialized and less common transformation. Once formed, this fluoroethylated diazoalkane could act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings. rsc.org

The feasibility and outcome of such cycloaddition reactions are governed by frontier molecular orbital theory. youtube.com Enoldiazo esters and amides, for example, have been shown to be versatile reagents in various cycloaddition reactions, including [3+n]-cycloadditions via the formation of metallo-enolcarbenes. rsc.org While direct examples involving diazo reagents derived from this compound are not prevalent in the literature, the underlying chemical principles suggest this as a plausible, albeit complex, route to fluoroethyl-substituted heterocyclic architectures.

Radiochemical Synthesis and Precursor Development for Molecular Imaging Applications

Fluorine-18 (B77423) Radiolabeling Approaches for (2-Fluoro-ethyl)-methyl-amine

The direct labeling of the this compound structure with fluorine-18 is a fundamental step in the creation of more complex PET probes. The primary methods rely on nucleophilic substitution reactions, where cyclotron-produced [¹⁸F]fluoride attacks a precursor molecule fitted with a suitable leaving group. nih.gov

A significant advancement in the field has been the synthesis of [¹⁸F]-(2-Fluoro-ethyl)-N-methylamine as a versatile radiochemical building block. Researchers have developed a robust, one-pot, two-step procedure to produce this key secondary amine. nih.gov This method addresses the challenge of intramolecular cyclization, which can be a problematic side reaction under typical radiofluorination conditions. nih.gov

The synthesis starts with a cyclic sulfamidate precursor. This precursor undergoes nucleophilic attack by [¹⁸F]fluoride, followed by hydrolysis to yield the protonated form of [¹⁸F]-(2-Fluoro-ethyl)-N-methylamine. This process has been shown to be highly efficient, with radiochemical yields averaging 81 ± 12%. nih.gov The resulting [¹⁸F]-labeled secondary amine is a crucial intermediate that can readily react with other molecules, such as acyl chlorides or carboxylic acids, to form more complex ¹⁸F-labeled amides for a wide range of PET applications. nih.gov

Nucleophilic substitution with [¹⁸F]fluoride is the most common method for producing ¹⁸F-labeled radiopharmaceuticals due to the high specific activity that can be achieved. nih.govnih.gov However, the hydroxyl group of the parent alcohol, N-methyl-2-aminoethanol, is a poor leaving group. Therefore, it must be chemically modified into a more reactive form. This is achieved by converting the hydroxyl group into a good leaving group, creating an "activated precursor."

Commonly used leaving groups in this context are sulfonates, such as p-toluenesulfonate (tosylate, OTs) and methanesulfonate (B1217627) (mesylate, OMs). These groups are excellent leaving groups, facilitating the S_N2 displacement by the incoming [¹⁸F]fluoride ion. nih.gov The general process involves:

Activation of the Precursor : The hydroxyl group of an N-protected N-methyl-2-aminoethanol derivative is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) to form the corresponding tosylate or mesylate precursor.

Radiofluorination : The activated precursor is then reacted with cyclotron-produced [¹⁸F]fluoride. The [¹⁸F]fluoride is typically used as a complex with a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 complex or a tetra-n-butylammonium salt, to enhance its nucleophilicity in aprotic solvents. nih.gov The reaction is heated to drive the substitution, replacing the tosylate or mesylate group with the ¹⁸F atom.

Deprotection : If a protecting group was used on the amine, it is removed in a final step to yield the desired product.

This strategy is widely applicable and forms the basis for the synthesis of many fluoroethylated radiotracers. nih.gov Besides tosylates, other precursors with different leaving groups like brosylates or even halides (e.g., bromo-derivatives) can be employed for the nucleophilic radiofluorination step. nih.govnih.gov

Interactive Data Table: Precursors for Nucleophilic [¹⁸F]Radiofluorination

| Precursor Type | Leaving Group | Key Features | Typical Yields | Reference |

| Cyclic Sulfamidate | Sulfate (internal) | One-pot, two-step synthesis; avoids intramolecular cyclization. | 81 ± 12% | nih.gov |

| Alkyl Tosylate | p-Toluenesulfonate | Good leaving group; widely used in S_N2 reactions. | Variable | nih.gov |

| Alkyl Brosylate | p-Bromobenzenesulfonate | Similar to tosylate; used for O-alkylation. | Moderate to High | nih.gov |

| Alkyl Halide | Bromide | Used for direct nucleophilic substitution. | 87% (example) | nih.gov |

Synthetic Strategies for Advanced Fluorine-18 Radiolabeled Derivatives

The ¹⁸F-methyl-amine core is incorporated into larger molecules to target specific biological processes. These strategies leverage the building blocks and reactions described previously to create advanced PET imaging agents.

The synthesis would logically proceed in two stages:

Synthesis of the Building Block : First, the key intermediate, [¹⁸F]-(2-Fluoro-ethyl)-N-methylamine, is synthesized using the efficient method starting from a cyclic sulfamidate precursor as described in section 4.1.1. nih.gov

Thiourea Formation : The resulting [¹⁸F]-(2-Fluoro-ethyl)-N-methylamine is then reacted with methyl isothiocyanate (CH₃NCS). The nucleophilic nitrogen atom of the fluoroethylamine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of [¹⁸F]-N-(2-Fluoroethyl)-N'-methylthiourea.

This approach represents a straightforward "building block" strategy, where a simple ¹⁸F-labeled molecule is first prepared and then coupled to another molecule to form the final, more complex radiotracer.

The norepinephrine (B1679862) transporter (NET) is a crucial target in neuroscience, implicated in various psychiatric and neurological disorders. nih.gov Developing PET tracers to image NET in the brain is a significant goal. One successful strategy involves modifying existing, high-affinity NET inhibitors with a fluoroethyl group for ¹⁸F-labeling.

A prominent example is the development of fluoroethylated analogs of reboxetine, a selective NET inhibitor. nih.govnih.gov The synthesis of these reference compounds involves preparing a precursor molecule, typically the des-fluoroethyl version of the target ligand, which has a hydroxyl group at the position intended for fluoroethylation. This hydroxyl group is then O-alkylated using a fluoroethylating agent that carries a good leaving group, such as 2-fluoroethyl brosylate. nih.gov

For the radiosynthesis, the process is adapted for fluorine-18. A precursor molecule, often containing a phenolic hydroxyl group, is synthesized. This precursor is then reacted with an ¹⁸F-labeled fluoroalkylating agent, such as [¹⁸F]fluoroethyl brosylate or [¹⁸F]fluoroethyl tosylate, to yield the final ¹⁸F-labeled NET ligand. nih.gov These fluoroethylated derivatives, such as [¹⁸F]FENET, have been synthesized and evaluated for their potential in PET imaging of the human brain's norepinephrine transporter system. nih.gov

Computational Elucidation of Molecular Conformation and Dynamics

Theoretical chemistry, particularly quantum mechanical calculations, provides profound insights into the geometries, energies, and electronic structures of different molecular conformations. nih.gov

For molecules like this compound, the most significant conformational isomerism arises from rotation about the C-C bond, leading to gauche and anti arrangements of the fluorine and amino substituents. Further complexity is introduced by the orientation of the methyl group and the nitrogen lone pair relative to the ethyl backbone.

While specific DFT studies for this compound are not extensively published, detailed computational analyses of the closely related primary amine, 2-fluoroethylamine, offer a robust model. researchgate.net Ab initio and DFT (B3LYP) calculations on 2-fluoroethylamine have identified multiple stable conformers. researchgate.net The conformers are typically described by two dihedral angles: the F-C-C-N angle, which can be gauche (G, approx. ±60°) or trans/anti (T, approx. 180°), and the C-C-N-lone pair angle, which can also be gauche (g) or trans/anti (t).

Extrapolating from these findings, this compound is expected to have a similar set of conformers. The gauche conformer, where the fluorine atom and the methylamino group are in proximity, is predicted to be the most stable, a phenomenon known as the gauche effect. The anti conformer, where these groups are positioned 180° apart, is typically higher in energy. DFT calculations allow for the precise determination of these energy differences and the geometric parameters of each conformer.

Table 1: Predicted Conformers of this compound based on Analogous DFT Studies

| Conformer | F-C-C-N Dihedral Angle | Description | Predicted Relative Stability |

|---|---|---|---|

| gauche | ~60° | The fluorine atom and the nitrogen atom are in close proximity. | Most Stable |

This table is a predictive representation based on established principles and data from analogous compounds.

The preference for the gauche conformation in 2-haloethylamines is a well-documented phenomenon attributed to a combination of electrostatic and stereoelectronic interactions. researchgate.net

Electrostatic Effects : A simple consideration of dipole-dipole interactions would suggest that the anti conformer should be more stable to minimize the repulsion between the electronegative fluorine and nitrogen atoms. However, in the gauche form, attractive electrostatic interactions, potentially including a weak intramolecular hydrogen bond between the amino proton and the fluorine (N-H···F), can provide significant stabilization. Upon protonation of the nitrogen, this intramolecular hydrogen bond (N⁺-H···F) becomes much stronger, further increasing the stability of the gauche conformer. researchgate.net

Stereoelectronic Effects : The primary stereoelectronic argument for the stability of the gauche conformer is hyperconjugation. This involves the delocalization of electron density from a bonding orbital or a lone pair into an adjacent anti-bonding orbital. In the gauche conformer of this compound, two key hyperconjugative interactions are proposed:

Donation from the nitrogen lone pair into the anti-bonding σ*(C-F) orbital.

Donation from the C-H bonding orbitals into the anti-bonding σ*(C-N) orbital. These interactions are maximized in the gauche arrangement due to better orbital alignment and contribute significantly to its lower energy state compared to the anti conformer.

Experimental Conformational Analysis of this compound and its Derivatives

Experimental techniques are essential for validating theoretical predictions and observing conformational populations in different physical states and environments.

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of individual atoms can be mapped, providing unambiguous proof of a specific conformation.

For this compound, this analysis would typically be performed on a crystalline salt, such as (2-Fluoro-ethyl)-methyl-ammonium hydrochloride [FCH₂CH₂NH₂CH₃]⁺Cl⁻. While this hydrochloride salt is commercially available, its single-crystal X-ray structure does not appear to be publicly documented in the searched literature.

However, based on studies of similar protonated 2-haloethylamines, it is strongly predicted that the cation would adopt the gauche conformation in the crystal lattice. researchgate.net This preference is driven by the formation of a strong, charge-assisted intramolecular hydrogen bond between the ammonium (B1175870) proton and the fluorine atom (N⁺-H···F). This interaction locks the F-C-C-N dihedral angle into a gauche arrangement, as it provides significant thermodynamic stability to this conformer in the solid state.

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. nih.gov In a solution, molecules like this compound exist in a dynamic equilibrium between different conformers. The observed NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are a weighted average of the parameters for each individual conformer. By analyzing these parameters, often at different temperatures, the relative populations of the conformers can be determined. auremn.org.br

The ¹H NMR spectrum of this compound provides a wealth of information. The non-fluorinated analogue, N-methylethanamine (CH₃CH₂NHCH₃), shows four distinct proton environments. docbrown.info The introduction of fluorine in this compound maintains four primary environments but introduces significant changes in chemical shifts and adds complexity through fluorine-proton (H-F) coupling.

The most informative parameters for conformational analysis are the vicinal coupling constants, specifically the three-bond couplings between protons on adjacent carbons (³JHH) and between protons and the fluorine atom (³JHF). According to the Karplus relationship, the magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei.

An anti relationship (180° dihedral angle) results in a large coupling constant.

A gauche relationship (60° dihedral angle) results in a small coupling constant.

By measuring the observed ³JHH and ³JHF values for the -CH₂-CH₂- fragment, one can calculate the relative populations of the gauche and anti conformers in solution. For example, a smaller averaged coupling constant would indicate a higher population of the gauche conformer.

Table 2: Predicted ¹H NMR Signals and Splitting Patterns for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| -CH₂F | ~4.5 | Doublet of Triplets (dt) | ¹⁹F (²JHF), -CH₂N (³JHH) |

| -CH₂N- | ~2.8 | Doublet of Triplets (dt) | -CH₂F (³JHH), NH (³JHH) |

| N-CH₃ | ~2.4 | Singlet (or Doublet if NH coupling is resolved) | NH (³JHH) |

Note: The exact chemical shifts and multiplicities can vary with solvent and temperature. The NH proton signal is often broad and may not show coupling.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-fluoroethylamine |

| N-methylethanamine |

Theoretical and Spectroscopic Investigations of 2 Fluoro Ethyl Methyl Amine Conformations

Theoretical and Experimental Data

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds, including fluoroalkyl systems like (2-Fluoro-ethyl)-methyl-amine. nih.govalfa-chemistry.com The 19F nucleus possesses highly favorable properties for NMR spectroscopy, including 100% natural abundance and a high gyromagnetic ratio, resulting in a receptivity that is approximately 83% of that of the proton (¹H). alfa-chemistry.comnih.gov This high sensitivity, combined with an exceptionally wide range of chemical shifts—typically spanning over 800 ppm—provides excellent signal dispersion and often simplifies spectral analysis. wikipedia.orgaiinmr.com For organofluorine compounds, this range is generally narrower but still substantial, with fluoroalkane moieties like the -CH₂F group in this compound expected to resonate in a characteristic upfield region. wikipedia.org

The 19F chemical shift is exquisitely sensitive to the local electronic environment. biophysics.org Factors such as the electronegativity of neighboring atoms, hybridization of the carbon atom bearing the fluorine, and through-space or through-bond electronic effects all significantly influence the shielding of the fluorine nucleus. alfa-chemistry.com In the case of this compound, the presence of the nitrogen atom in the alkyl chain is expected to have a notable effect on the 19F chemical shift compared to a simple fluoroalkane. The electron-withdrawing nature of the nitrogen atom can influence the electron density at the fluorine nucleus, thereby affecting its resonance frequency.

Chemical Shift Prediction and Typical Values

While precise prediction of 19F NMR chemical shifts is more complex than for ¹H NMR due to the significant influence of paramagnetic contributions from electronic excited states, general regions for specific functional groups are well-established. wikipedia.org For a primary fluoroalkane (R-CH₂F), the 19F chemical shift typically appears in the range of -200 to -220 ppm relative to the standard reference, CFCl₃. wikipedia.org The presence of the methylamino group in this compound will modulate this value.

| Functional Group Type | Typical Chemical Shift Range (ppm) vs. CFCl₃ |

|---|---|

| -CH₂F (in a simple alkane) | -200 to -220 wikipedia.org |

| -CFH₂ | -140 to -170 |

| -CF₂H | -120 to -140 |

| -CF₃ | -50 to -70 wikipedia.org |

Spin-Spin Coupling in Fluoroalkylamines

The 19F NMR spectrum of this compound is further characterized by spin-spin coupling to neighboring protons. These couplings provide valuable structural information about the connectivity of the molecule. The primary couplings of interest are:

2JHF (geminal coupling): The coupling between the fluorine atom and the two protons on the same carbon atom (F-C-H). This coupling is typically large, often in the range of 45-50 Hz. wikipedia.org

3JHF (vicinal coupling): The coupling between the fluorine atom and the two protons on the adjacent carbon atom (F-C-C-H). The magnitude of this coupling is dependent on the dihedral angle between the F-C and C-H bonds, a relationship described by a Karplus-type curve. This dependence makes 3JHF a critical parameter for conformational analysis.

Due to these couplings, the 19F signal for this compound in a proton-coupled spectrum is expected to be a triplet of triplets. The large splitting would arise from the geminal coupling (2JHF) to the two -CH₂F protons, and the smaller splitting would be due to the vicinal coupling (3JHF) to the two -CH₂N- protons.

| Coupling Type | Description | Expected Magnitude (Hz) |

|---|---|---|

| 2JHF | Geminal coupling (F-C-H) | ~45 - 50 wikipedia.org |

| 3JHF | Vicinal coupling (F-C-C-H) | ~15 - 25 (Varies with conformation) |

Conformational Analysis using 19F NMR

The conformational preferences of the C-C bond in this compound (i.e., the relative orientation of the fluoro and methylamino groups) can be investigated by analyzing the magnitude of the vicinal 3JHF coupling constant. The molecule can exist in two primary conformations: anti (dihedral angle of 180°) and gauche (dihedral angle of 60°).

Theoretical and experimental studies on related compounds, such as N-methyl-2-fluoroacetamide, show that the magnitude of vicinal couplings is a powerful tool for determining the populations of different conformers in solution. rsc.orgresearchgate.net For fluoroalkyl systems, a larger 3JHF value is typically associated with an anti relationship, while a smaller value indicates a gauche conformation. By measuring the time-averaged 3JHF coupling constant, the relative populations of the anti and gauche conformers can be estimated, providing insight into the conformational equilibrium of this compound. The presence of the nitrogen atom and its lone pair or protonation state can significantly influence this equilibrium through steric and electronic effects, such as the gauche effect. rsc.org

Analytical Methodologies for Chemical Research on 2 Fluoro Ethyl Methyl Amine

Chromatographic Separation and Purity Assessment Techniques

Chromatography is a fundamental tool for the separation and purification of (2-Fluoro-ethyl)-methyl-amine from starting materials, byproducts, and other impurities. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its surrounding matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. It is instrumental in determining the purity of synthesized batches and calculating reaction yields.

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. Therefore, derivatization with a UV-active or fluorescent tag is a common strategy. rsc.orgresearchgate.netrsc.org Reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) react with the secondary amine group to produce a highly fluorescent derivative, enabling sensitive detection. rsc.orgresearchgate.netrsc.org Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. The retention of the derivatized amine can be controlled by adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, and by modifying the pH with additives like trifluoroacetic acid. helixchrom.com

Table 1: Illustrative HPLC Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex/Em specific to derivatizing agent) or UV |

| Derivatizing Agent | 9-fluorenylmethylchloroformate (FMOC-Cl) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can be amenable to GC analysis. This technique is particularly useful for monitoring the progress of a reaction by analyzing volatile intermediates or for assessing the purity of the final product if it is sufficiently volatile.

For GC analysis, derivatization may also be employed to improve chromatographic properties and detection sensitivity. nih.gov Derivatizing agents like ethyl chloroformate can react with the amine to form a less polar and more volatile derivative. nih.gov The choice of the GC column is critical, with polar columns often providing better separation for amines.

Table 2: Typical GC Conditions for the Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Column | Capillary column with a polar stationary phase |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Mass Spectrometry for Molecular Structure Elucidation and Identification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides both separation and identification capabilities.

In MS analysis, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum is unique to the molecule and acts as a molecular fingerprint, allowing for its unambiguous identification. docbrown.infonist.gov For this compound, key fragmentation pathways would involve the loss of a methyl group, an ethyl fluoride (B91410) group, or other characteristic fragments.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M]+ (Molecular Ion) | 77.06 |

| [M-CH3]+ | 62.03 |

| [M-CH2F]+ | 44.05 |

| [CH2NHCH3]+ | 44.05 |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds, C-N bond, and the C-F bond. docbrown.inforesearchgate.netchemicalbook.com The presence and position of these bands provide strong evidence for the compound's structure.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 (broad) |

| Alkyl | C-H Stretch | 2850-2960 |

| Alkyl Amine | C-N Stretch | 1020-1250 |

| Fluoroalkane | C-F Stretch | 1000-1400 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. nih.gov For this compound (C3H8FN), HRMS can definitively confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated value, thereby distinguishing it from other compounds with the same nominal mass.

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C3H8FN |

| Calculated Exact Mass | 77.0641 |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap Mass Analyzer |

| Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

Derivatization and Analog Development in Contemporary Organic Synthesis

Creation of Structurally Modified (2-Fluoro-ethyl)-methyl-amine Analogues

The synthesis of structurally modified analogues of this compound can be achieved by altering its core components: the secondary amine, the ethyl linker, and the terminal fluorine atom. Each modification provides a new molecule with potentially distinct properties. The secondary amine, for instance, is a versatile functional group that can undergo a variety of transformations.

Amine Derivatization:

N-Alkylation/N-Arylation: The hydrogen on the nitrogen atom can be substituted with various alkyl or aryl groups to generate tertiary amines. This is typically achieved through reactions with alkyl halides or through reductive amination.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides. acs.org This transformation changes the amine from basic to neutral and introduces a carbonyl group, which can alter electronic properties and hydrogen bonding capabilities. The use of reagents like 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) or 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) can facilitate amide bond formation under mild conditions. nih.govacs.org

Ethyl Chain Modification:

Homologation: The ethyl chain can be lengthened or shortened to study the impact of the distance between the amine and the fluorine atom.

Introduction of Rigidity: Incorporating the ethyl chain into a cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring, introduces conformational constraints.

Substitution: Hydrogen atoms on the ethyl chain can be replaced with other functional groups, such as hydroxyl, cyano, or additional alkyl groups, leading to a diverse set of new chemical entities.

Fluorine Substitution:

Halogen Exchange: While challenging, replacing the fluorine with other halogens (Cl, Br, I) would produce a series of analogues to study the effect of halogen size and electronegativity.

The table below outlines potential synthetic strategies for creating analogues.

| Analogue Type | Synthetic Strategy | Reagents/Conditions | Resulting Functional Group |

| Tertiary Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | R-N(CH₃)-CH₂CH₂F |

| Amide | N-Acylation | R-COCl, Et₃N or R-COOH, HATU/EDC nih.govacs.org | R-C(O)N(CH₃)-CH₂CH₂F |

| Chain Extended | Grignard Reaction | Starting from a suitable precursor like N-methyl-2-fluoroacetamide | (2-Fluoro-propyl)-methyl-amine |

| Cyclic Analogue | Cyclopropanation | Simmons-Smith reaction on an unsaturated precursor | N-(cyclopropylmethyl)-2-fluoro-N-methyl-ethanamine derivative |

Exploration of Polyfluorinated and Heteroatom-Substituted Analogues

Polyfluorinated Analogues: Introducing additional fluorine atoms into the this compound scaffold can dramatically alter its properties, including lipophilicity, metabolic stability, and basicity. The synthesis of polyfluorinated or perfluorinated analogues often requires specialized fluorination techniques. A common method is electrofluorination (the Simons process), where an organic compound is electrolyzed in liquid hydrogen fluoride (B91410). wikipedia.org This process replaces all C-H bonds with C-F bonds. A hypothetical perfluorinated analogue of this compound would be (Pentafluoro-ethyl)-trifluoromethyl-amine (CF₃-N(CF₃)-C₂F₅). Such perfluoroamines are chemically inert and non-basic, a stark contrast to their hydrocarbon counterparts. wikipedia.org

Heteroatom-Substituted Analogues: Replacing carbon or hydrogen atoms with other heteroatoms (e.g., oxygen, sulfur, phosphorus) creates analogues with fundamentally different chemical structures and reactivity.

Oxygen Substitution: An oxygen atom could be incorporated to create an ether or an N-oxide. For example, replacing the CH₂ group adjacent to the fluorine with an oxygen would result in a fluoroalkoxy amine derivative.

Sulfur Substitution: Introducing a sulfur atom could yield a thioether or a sulfinamide. Chiral sulfinamides, which are stereogenic at the sulfur atom, are valuable in asymmetric synthesis. acs.org

Phosphorus Substitution: The incorporation of phosphorus can lead to phosphonamidates or other organophosphorus compounds. An example of a related organophosphorus compound containing a P-F bond is Sarin (Propan-2-yl methylphosphonofluoridate), which highlights the unique chemistry of such structures. wikipedia.org

The table below summarizes potential substitutions.

| Substitution | Analogue Class | Potential Synthetic Route | Key Structural Feature |

| Polyfluorination | Perfluoroamine | Electrofluorination of the parent amine wikipedia.org | C-H bonds replaced by C-F bonds |

| Oxygen | Fluoroalkoxy Amine | Williamson ether synthesis with a suitable precursor | C-O-C linkage |

| Sulfur | Thioether | Reaction of a thiolate with a haloalkane precursor | C-S-C linkage |

| Phosphorus | Phosphonamidate | Reaction with a methylphosphonic dichloride derivative | P-N and P=O bonds |

Future Perspectives in 2 Fluoro Ethyl Methyl Amine Research

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of fluorinated amines, including (2-Fluoro-ethyl)-methyl-amine, has traditionally relied on methods that are often resource-intensive and generate significant chemical waste. The future of its synthesis lies in the adoption of green chemistry principles, with a strong emphasis on atom economy and sustainability. Atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric for sustainable synthesis. jocpr.com

Future research will likely focus on moving away from classical multi-step syntheses, which may involve protecting groups and harsh reducing agents like lithium aluminum hydride, towards more direct and efficient routes. google.com A key area of development is the use of safer and more environmentally benign fluorinating agents. Catalyst-free approaches, such as the reductive trifluoroethylation of amines using trifluoroacetic acid as an inexpensive and stable fluorine source, provide a promising blueprint for similar mono-fluorination reactions. researchgate.netresearchgate.net These methods demonstrate high functional group tolerance and operate without the need for sensitive or hazardous reagents. researchgate.net

Another significant trend is the development of processes that minimize waste by design. This includes base-free and workup-free protocols where byproducts are volatile, allowing for simple removal and, in some cases, direct crystallization of the product from the reaction mixture. acs.org The use of equimolar amounts of reactants, as demonstrated in some modern amidation strategies, is a core tenet of this approach and directly improves atom economy. acs.org Furthermore, the selection of solvents plays a crucial role in the environmental impact of a synthetic process. nih.gov Future methodologies for producing this compound will likely explore the use of greener solvents, such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME), which are recognized as more sustainable alternatives to traditional chlorinated or ethereal solvents. nih.gov

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Parameter | Traditional Route (e.g., Reductive Amination) | Future Sustainable Route |

| Key Transformation | Reduction of an N-acylated precursor | Direct fluoroalkylation of methylamine (B109427) |

| Fluorine Source | Potentially hazardous fluorinating agent | Stable, inexpensive source (e.g., fluoroacetic acid derivative) |

| Catalyst/Reagent | Stoichiometric metal hydrides (e.g., LiAlH₄) | Catalyst-free or recyclable catalyst |

| Solvent | Anhydrous THF or Diethyl Ether | Green solvents (e.g., 2-MeTHF, CPME) |

| Atom Economy | Low to Moderate | High |

| Workup | Aqueous quench, extraction, chromatography | Simple filtration or evaporation |

| Byproducts | Metal salts, significant solvent waste | Volatile and minimal byproducts |

Exploration of Novel Chemical Transformations and Catalytic Approaches

Beyond improving its synthesis, future research will undoubtedly uncover new ways to use this compound as a reactant and building block. The development of novel chemical transformations is central to expanding its utility in synthetic chemistry. Modern catalytic methods are set to revolutionize how C-N and C-F bonds are formed and manipulated.

Emerging catalytic strategies that could be applied to the synthesis and derivatization of this compound include:

Photoredox Catalysis : This approach uses light to drive chemical reactions under mild conditions. It has shown promise in related radical cyclization reactions of bromo-difluoroethylamines and could be adapted for novel C-C or C-X bond formations starting from this compound derivatives. researchgate.net

Electrochemistry : Electrochemical synthesis offers a reagent-free method for oxidation and reduction, minimizing chemical waste and providing precise control over reaction conditions. acs.org

Biocatalysis : The use of enzymes could enable highly selective and efficient syntheses and transformations, often under aqueous and ambient conditions, representing the pinnacle of green chemistry. acs.org

Transition-Metal Catalysis : New catalysts are constantly being developed for challenging reactions. For instance, amine-controlled, transition-metal-catalyzed hydrodefluorination or defluoroamination reactions highlight the potential for selectively modifying fluoro-organic compounds, suggesting that the fluorine atom in this compound could be a site for further functionalization. acs.org

One specific area of interest is desulfurinative fluorination, a process that has been used to convert thiocarbamoyl fluorides into trifluoromethylamines. acs.org Analogous strategies could be envisioned where the this compound moiety is constructed or modified through novel bond-forming sequences, expanding the toolbox available to synthetic chemists.

Table 2: Novel Catalytic Approaches for this compound Chemistry

| Catalytic Approach | Potential Application | Key Advantages |

| Photoredox Catalysis | Derivatization via radical intermediates | Mild reaction conditions, high functional group tolerance |

| Electrochemistry | Synthesis or modification via redox reactions | Avoids chemical oxidants/reductants, high control |

| Biocatalysis | Enantioselective synthesis or transformation | Unparalleled selectivity, green conditions (aqueous, RT) |

| Transition-Metal Catalysis | C-F bond functionalization, cross-coupling | Access to novel transformations, high efficiency |

Integration of Advanced Computational and Experimental Techniques for Enhanced Understanding

The synergy between computational modeling and advanced experimental techniques is accelerating the pace of chemical research. For a molecule like this compound, these tools offer unprecedented insight into its behavior and reactivity, guiding the design of new experiments and applications.

Computational Techniques:

Reaction Mechanism Elucidation : Density Functional Theory (DFT) calculations can be used to map out reaction pathways, identify transition states, and predict reaction outcomes. This allows researchers to understand how this compound is formed and how it reacts, enabling the optimization of synthetic conditions without extensive empirical screening.

Property Prediction : Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can estimate the binding free energies of molecules to biological targets such as proteins or enzymes. nih.gov This allows for the in silico screening of this compound derivatives for potential biological activity, prioritizing synthetic efforts.

Advanced Experimental Techniques:

High-Throughput Experimentation (HTE) : Automated synthesis and screening platforms can rapidly evaluate a wide range of catalysts, reagents, and reaction conditions. This is particularly valuable for developing the novel catalytic approaches described in the previous section.

Advanced Spectroscopy : While standard techniques are routine, specialized methods provide deeper understanding. For instance, ¹⁹F NMR spectroscopy is a powerful tool for monitoring reactions involving fluorinated compounds and for characterizing the resulting products with high sensitivity. acs.org

Reaction Monitoring : In-situ monitoring techniques, such as ReactIR or process mass spectrometry, can provide real-time data on reaction kinetics and the formation of intermediates, leading to a more profound understanding of the underlying chemical processes.

Table 3: Application of Advanced Techniques to Study this compound

| Technique | Research Question Addressed | Example Outcome |

| DFT Calculations | What is the lowest energy pathway for synthesis? | A predicted reaction mechanism guiding catalyst choice. |

| MM/GBSA | How strongly will a derivative bind to a target enzyme? | A ranked list of potential inhibitors for synthesis. nih.gov |

| ¹⁹F NMR Spectroscopy | Was the fluorination reaction successful and what is the yield? | Unambiguous confirmation of product structure and purity. acs.org |

| High-Throughput Screening | What are the optimal conditions for a new catalytic reaction? | An optimized procedure with higher yield and selectivity. |

Emerging Interdisciplinary Applications in Chemical Science

The true future potential of this compound lies in its application as a versatile building block in interdisciplinary fields. Its simple, fluorinated structure makes it an attractive starting point for creating more complex molecules with tailored functions.

Medicinal Chemistry : Fluorinated amines are a fundamentally important class of biologically active compounds. researchgate.netresearchgate.net The fluoroethyl group can serve as a lipophilic hydrogen bond donor, and the fluorine atom can block metabolic oxidation at the adjacent carbon, potentially improving a drug candidate's pharmacokinetic profile. Future work could see this compound incorporated into novel scaffolds targeting a range of diseases.

Agrochemicals : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides. This compound could serve as a precursor for new generations of crop protection agents. jocpr.com

Materials Science : Fluoropolymers like Polyvinylidene fluoride (B91410) (PVDF) are valued for their high reactivity and stability. wikipedia.org While this compound itself is not a monomer for polymerization in the same way, it could be used to synthesize functional additives, surface modifiers, or precursors for specialized fluorinated materials and liquid crystals.

Chemical Biology and Imaging : The fluorine atom is a unique probe. The stable ¹⁹F isotope has a distinct NMR signal with no background in biological systems, making it an excellent tag for in-vitro NMR studies. Furthermore, if the radioactive ¹⁸F isotope is used, this compound could be a precursor for synthesizing radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in medicine.

The creation of functionally responsive molecules, such as photoswitchable inhibitors, represents a frontier in chemical biology. csic.es Simple building blocks like this compound could provide the foundational scaffolds for more complex smart materials and probes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Fluoro-ethyl)-methyl-amine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via reductive amination, where a fluoroethylamine precursor reacts with formaldehyde under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). The choice of solvent (e.g., methanol or THF) and temperature (25–60°C) significantly affects reaction efficiency. For example, excess methylamine ensures higher yields by minimizing side reactions like over-alkylation .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize intermediate isolation. Fluorine’s electronegativity may necessitate inert atmospheres to prevent decomposition .

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Use a combination of -/-NMR to confirm fluorine substitution and amine proton environments. IR spectroscopy verifies N–H stretching (~3300 cm). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Fluorinated amines may release HF under acidic conditions; neutralize spills with calcium carbonate. Waste must be stored in labeled containers for specialized disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does fluorine substitution at the β-position influence reactivity in nucleophilic reactions?

- Methodological Answer : The β-fluoro group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in SN2 reactions). Computational studies (DFT) show fluorine’s inductive effect lowers the LUMO energy of the adjacent carbon by ~1.2 eV, increasing reactivity toward amines or thiols .

- Experimental Design : Compare reaction rates of fluorinated vs. non-fluorinated analogs with benzyl chloride under identical conditions. Monitor kinetics via -NMR or conduct Hammett analysis .

Q. What advanced analytical techniques resolve contradictions in reported thermodynamic properties?

- Methodological Answer : Conflicting data on enthalpy of formation () may arise from impurities or measurement methods. Use differential scanning calorimetry (DSC) for precise determination. Validate vapor pressure via static or dynamic gravimetric methods and compare with predictive models (e.g., UNIFAC) .

- Example : Discrepancies in boiling points (e.g., 393.98 K reported vs. predicted) require calibration against standards like n-alkanes .

Q. How can computational modeling predict biological activity or metabolic pathways?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding affinity with monoamine transporters (e.g., serotonin or dopamine receptors). MD simulations (AMBER/CHARMM) evaluate stability in lipid bilayers. ADMET predictions (SwissADME) identify potential hepatotoxicity risks due to fluorine’s metabolic persistence .

- Case Study : Fluorinated analogs show prolonged half-lives in vivo compared to non-fluorinated counterparts, as fluorine resists oxidative metabolism .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : Variations in reductive amination yields (50–85%) may stem from catalyst poisoning by fluorine. Mitigate by pre-treating catalysts (e.g., Pd/C with H) to remove surface oxides .

- Thermodynamic Data : Disagreements in highlight the need for standardized calorimetry protocols. Collaborative studies (e.g., NIST-guided methods) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.